molecular formula C22H24ClN3O2S B12214252 3-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}pentane-2,4-dione

3-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}pentane-2,4-dione

Cat. No.: B12214252
M. Wt: 430.0 g/mol
InChI Key: ZZKJGCRZBXCEBG-UHFFFAOYSA-N
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Description

3-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}pentane-2,4-dione is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}pentane-2,4-dione typically involves multi-step organic reactions. One common approach includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}pentane-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interactions with biological macromolecules.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}pentane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
  • 5-tert-butyl-N-(4-butylphenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Uniqueness

3-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}pentane-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24ClN3O2S

Molecular Weight

430.0 g/mol

IUPAC Name

3-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanylpentane-2,4-dione

InChI

InChI=1S/C22H24ClN3O2S/c1-12-19(15-7-9-16(23)10-8-15)21-24-17(22(4,5)6)11-18(26(21)25-12)29-20(13(2)27)14(3)28/h7-11,20H,1-6H3

InChI Key

ZZKJGCRZBXCEBG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)SC(C(=O)C)C(=O)C

Origin of Product

United States

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